molecular formula C10H11NO3 B172661 3-(Formylamino)-3-phenylpropanoic acid CAS No. 126575-05-1

3-(Formylamino)-3-phenylpropanoic acid

Cat. No.: B172661
CAS No.: 126575-05-1
M. Wt: 193.2 g/mol
InChI Key: FHCPDHZTKQFWKO-UHFFFAOYSA-N
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Description

3-(Formylamino)-3-phenylpropanoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring

Scientific Research Applications

3-(Formylamino)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of organic compounds should be done with appropriate safety measures .

Future Directions

The future directions in the study of this compound could involve exploring its potential applications in various fields, such as pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Formylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the formylation of an amino acid derivative. For instance, starting with 3-phenylpropanoic acid, the amino group can be introduced via a reductive amination process, followed by formylation using formic acid or formic anhydride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Formylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-(Carboxyamino)-3-phenylpropanoic acid.

    Reduction: 3-(Amino)-3-phenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)-3-phenylpropanoic acid: Lacks the formyl group, which may affect its reactivity and binding properties.

    3-(Carboxyamino)-3-phenylpropanoic acid: Contains an additional carboxylic acid group, altering its solubility and acidity.

Uniqueness

3-(Formylamino)-3-phenylpropanoic acid is unique due to the presence of both a formyl group and a phenyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-formamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCPDHZTKQFWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564451
Record name 3-Formamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126575-05-1
Record name 3-Formamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Formic acid (1.0 ml, 26.6 mmol) was added dropwise to 2.0 ml (21.4 mmol) of acetic anhydride in an ice bath. After that, the ice bath was removed, and the solution was stirred at 50° C. for 15 minutes. After allowing to stand for 15 minutes, the resulting solution was cooled again with an ice bath and was added dropwise to a solution of 586 mg (3.55 mmol) of (±)-3-amino-3-phenylpropanoic acid in 0.5 ml of formic acid previously cooled to a temperature not higher than 10° C. The mixture was stirred for 40 minutes as it was, and, when the solution became room temperature, it was stirred for 80 minutes more. The residue prepared by concentrating the reaction solution in vacuo was recrystallized from water to give 624 mg (3.23 mmol) of (±)-3-formylamino-3-phenylpropanoic acid in a yield of 91.0% (melting point: 127 to 128° C.).
Quantity
586 mg
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Reaction Step One
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0.5 mL
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2 mL
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reactant
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1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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